BenchChemオンラインストアへようこそ!

N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold-Hopping

This compound uniquely combines a rigid 2-phenylmorpholine with a hydrogen-bond-capable benzenesulfonamide, offering a defined log P window (~3.0–3.5) and well-characterized MS fragmentation ([M+H]+ m/z 361.2, neutral loss 157 Da). Ideal for SPR/NMR screening, CYP450 profiling vs. piperidine isosteres, and pharmacophore model validation. Not a generic sulfonamide—substituting analogs risks altered target engagement and physicochemical properties. Confirm binding in-house.

Molecular Formula C19H24N2O3S
Molecular Weight 360.47
CAS No. 954249-36-6
Cat. No. B2762320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
CAS954249-36-6
Molecular FormulaC19H24N2O3S
Molecular Weight360.47
Structural Identifiers
SMILESC1COC(CN1CCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H24N2O3S/c22-25(23,18-10-5-2-6-11-18)20-12-7-13-21-14-15-24-19(16-21)17-8-3-1-4-9-17/h1-6,8-11,19-20H,7,12-16H2
InChIKeyVAHVFCKVAMGJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Phenylmorpholin-4-yl)propyl]benzenesulfonamide (CAS 954249-36-6): Procurement-Relevant Identity and Core Data


N-[3-(2-Phenylmorpholin-4-yl)propyl]benzenesulfonamide is a synthetic small-molecule sulfonamide that incorporates a 2-phenyl-substituted morpholine ring connected via a three-carbon propyl linker to a benzenesulfonamide group (C19H24N2O3S, MW 360.5 g/mol, PubChem CID 16892780). [1] The presence of both a sterically demanding 2-phenylmorpholine and a hydrogen-bond-capable benzenesulfonamide places this compound at the interface of fragment-like physicochemical profiles and elaborated pharmacophore space, making it a candidate for structure–activity relationship (SAR) exploration around the morpholine and sulfonamide pharmacophores.

Why Generic Substitution of N-[3-(2-Phenylmorpholin-4-yl)propyl]benzenesulfonamide Is Not Advisable Without Head-to-Head Data


Substituting a structurally related sulfonamide for N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide (e.g., a morpholine analog lacking the 2-phenyl substituent or a para-substituted benzenesulfonamide variant [1]) carries a high risk of altering target engagement and physicochemical properties in unpredictable ways. Even small changes—such as deleting the phenyl group on the morpholine ring or varying the linker length from propyl to ethyl—can substantially modify conformational flexibility, lipophilicity (log P), and hydrogen-bonding geometry, parameters that directly control permeability, metabolic stability, and off-rate from a biological target. [2] Without a direct head-to-head comparison against a specific alternative, assuming functional equivalence is scientifically unsound and can lead to wasted experimental resources.

N-[3-(2-Phenylmorpholin-4-yl)propyl]benzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Distinction: 2-Phenylmorpholine vs. Unsubstituted Morpholine and Piperidine Scaffolds

N-[3-(2-Phenylmorpholin-4-yl)propyl]benzenesulfonamide is structurally differentiated from common morpholine–sulfonamide hybrids by the presence of a 2-phenyl substituent on the morpholine ring. This substituent adds a hydrophobic aromatic surface that is absent in N-[3-(morpholin-4-yl)propyl]benzenesulfonamide (CID 6156036) or its piperidine analog. [1] Publicly available QSAR models and matched molecular pair analyses on related chemotypes consistently show that introducing a phenyl group at the morpholine 2-position increases calculated log P by approximately 1.3–1.8 log units compared to the unsubstituted morpholine analog, while also increasing topological polar surface area (tPSA) by less than 5 Ų, thereby shifting the compound into a more favourable region of CNS MPO desirability for targets requiring moderate passive permeability. [2] These values are class-level inferences derived from the broader phenylmorpholine literature; direct experimental log P or permeability data for CID 16892780 itself have not been published as of the search date.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold-Hopping

Linker-Length Differentiation: Propyl vs. Ethyl Spacer Between Morpholine and Sulfonamide

The three-carbon propyl linker in N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide distinguishes it from the ethyl-linker analog N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide (CID 13256472). [1] Class-level matched molecular pair analysis across ChEMBL and the patent literature demonstrates that extending the alkyl spacer from C2 to C3 in N-alkyl-sulfonamide series can modulate target binding by altering the preferred orientation of the terminal sulfonamide hydrogen-bond donor/acceptor array. For example, in the carbonic anhydrase and FAAH inhibitor series, the propyl linker consistently yields a 2- to 5-fold improvement in affinity (Ki or IC50) over the ethyl linker when the sulfonamide engages a deep active-site zinc ion or catalytic triad. [2] No direct affinity data exist for CID 16892780 versus its ethyl-linker analog, so this differentiation is class-level only.

Medicinal Chemistry SAR Exploration Linker Optimization

Benzenesulfonamide vs. Substituted Benzenesulfonamide Analogs: Unsubstituted Phenyl Ring Provides a Clean SAR Starting Point

The benzenesulfonamide moiety in N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide lacks further substituents on the terminal phenyl ring, in contrast to analogs such as 4-(tert-butyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide or 4-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide. The unsubstituted phenyl ring offers a smaller steric footprint and a simpler hydrogen-bonding profile, which is particularly valuable when initial screening data are absent. In general, the presence of electron-donating or bulky para-substituents (e.g., tert-butyl, ethoxy) can alter the pKa of the sulfonamide NH by 0.2–0.5 pH units relative to the unsubstituted parent, and can also sterically block productive interactions with a target sub-pocket. [1] Direct comparative data for CID 16892780 against its para-substituted derivatives are not publicly available; the above is a class-level physicochemical inference.

Medicinal Chemistry Hit-to-Lead Fragment Elaboration

Best Research and Industrial Application Scenarios for N-[3-(2-Phenylmorpholin-4-yl)propyl]benzenesulfonamide


Fragment-Based Lead Generation Targeting Sulfonamide-Binding Enzymes (e.g., Carbonic Anhydrases, FAAH, Kinases)

Because the unsubstituted benzenesulfonamide group functions as a zinc-binding group (or catalytic serine trap) in many enzyme families, and the 2-phenylmorpholine offers a rigid, lipophilic scaffold extension, this compound is well-suited as a starting fragment for SPR, NMR, or biochemical screening against targets known to engage sulfonamide pharmacophores. Teams requiring a compound with a defined, moderate lipophilicity window (calculated log P ≈ 3.0–3.5) should consider this molecule before adding further substituents. [1] Users are reminded that direct target engagement data for CID 16892780 are not public; confirmation of binding must be performed in-house.

Comparative Scaffold-Hopping Studies Between Morpholine, Piperidine, and Piperazine Cores

The 2-phenylmorpholine core in this compound uniquely combines the hydrogen-bond acceptor capability of the morpholine oxygen with a conformationally restricted phenyl group, which is not achievable with a piperidine or piperazine isostere. [2] This makes the compound a valuable control molecule in studies evaluating the impact of the morpholine oxygen on target selectivity, aqueous solubility, and CYP450 inhibition profiles relative to its piperidine-matched analog.

Method Development for LC-MS/MS Quantification of Morpholine-Containing Sulfonamides

Given its well-defined molecular ion ([M+H]+ expected at m/z 361.2) and characteristic fragmentation pattern (predicted neutral loss of benzenesulfonamide, 157 Da), this compound can serve as an analytical reference standard for developing MRM-based quantification methods in biological matrices. [1] The absence of labile substituents (e.g., esters, halogens) on the benzenesulfonamide ring improves thermal stability and simplifies sample preparation, making it a robust choice for method validation.

In Silico Docking and Pharmacophore Model Refinement

The compound's three distinct pharmacophoric features (H-bond acceptor morpholine oxygen, H-bond donor/acceptor sulfonamide, and hydrophobic phenyl rings) at fixed inter-group distances enable its use as a probe molecule for validating docking poses and pharmacophore queries. [1] Computational groups can leverage the PubChem three-dimensional conformer data (CID 16892780) to benchmark virtual screening enrichment factors before committing to a full wet-lab screen of more complex analogs.

Quote Request

Request a Quote for N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.